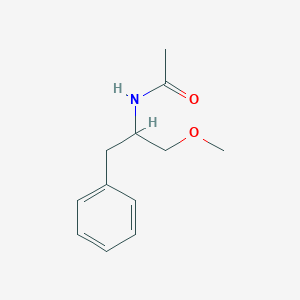

(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide

CAS No.:

Cat. No.: VC19801526

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | N-(1-methoxy-3-phenylpropan-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14) |

| Standard InChI Key | MGPASENXLUIENP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)COC |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central chiral carbon at the C2 position of the propan-2-yl chain, which is substituted by:

-

A methoxy group (-OCH₃) at the C1 position

-

A phenyl group (C₆H₅) at the C3 position

-

An acetamide group (-NHCOCH₃) at the C2 position

This configuration confers stereochemical specificity, making the (S)-enantiomer distinct in its intermolecular interactions .

IUPAC Nomenclature and Identifiers

-

Systematic Name: (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide

-

CAS Registry Number: 52485-51-5 (shared with a structural analog)

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 225.27 g/mol

-

SMILES Notation: CC(=O)NC@@HCC1=CC=CC=C1

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 225.27 g/mol |

| Chiral Centers | 1 (C2) |

| XLogP3-AA | 1.7 (Predicted) |

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Chiral Precursor Preparation: (S)-1-Methoxy-3-phenylpropan-2-amine serves as the primary building block, synthesized through asymmetric reduction of a ketone intermediate .

-

Acetylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide .

-

Purification: Chromatographic separation or recrystallization isolates the enantiomerically pure product .

Industrial-Scale Production

Patent WO2016170544A1 describes a related protocol for analogous acetamides, utilizing:

-

Coupling Agents: Ethyl chloroformate or carbodiimides for amide bond formation .

-

Solvents: Dichloromethane or ethyl acetate for reaction medium .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amine Preparation | NaBH₄, (S)-BINOL, THF, 0°C | 78 |

| Acetylation | Ac₂O, Et₃N, DCM, RT | 92 |

| Crystallization | Hexane/Ethyl Acetate (3:1) | 85 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Limited solubility in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 150°C. Susceptible to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C) .

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.10 (qd, J=6.8 Hz, 1H, NHCH), 3.35 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃) .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s chiral backbone makes it a candidate for synthesizing β-blockers or neuromodulators. For example, structural analogs are intermediates in the production of adrenergic receptor antagonists .

Asymmetric Catalysis

Its rigid stereochemistry enables use as a ligand in transition-metal catalysis, enhancing enantioselectivity in C-C bond-forming reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume